

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B112656

[Get Quote](#)

An In-Depth Technical Guide to **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We delve into its fundamental physicochemical properties, validated synthetic protocols, detailed spectroscopic characterization, and diverse chemical reactivity. The narrative emphasizes the compound's strategic importance, stemming from its dual functional handles—the reactive aldehyde and the versatile bromine atom—which enable its use in constructing complex molecular architectures, particularly kinase inhibitors and other biologically active agents. This document serves as an authoritative resource, integrating established experimental procedures with mechanistic insights to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of contemporary drug discovery, recognized for its metabolic stability and ability to engage in various biological interactions.^[1] Its derivatives have

demonstrated a wide spectrum of therapeutic applications, including roles in oncology, and the treatment of infectious and central nervous system disorders.^[2] Within this esteemed class of heterocycles, **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** has emerged as a particularly valuable intermediate.^[3] Its structure is pre-functionalized with two distinct and orthogonally reactive sites: a formyl group at the 5-position, ready for condensation and derivatization, and a bromine atom at the 4-position, primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry. This guide elucidates the synthesis, characterization, and synthetic utility of this compound, providing the foundational knowledge required for its effective application in research and development.

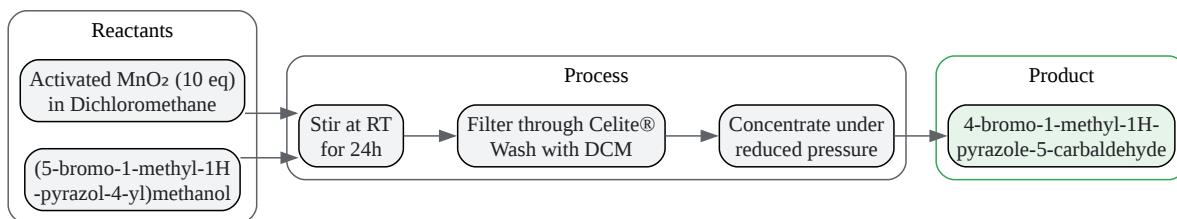
Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its successful application in synthesis. The key data for **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ BrN ₂ O	[3][4][5][6]
Molecular Weight	189.01 g/mol	[3][6]
Monoisotopic Mass	187.95853 Da	[4]
CAS Number	473528-88-0	[3][5][6]
Appearance	Light yellow solid	[7]
Melting Point	75–76 °C	[7]
IUPAC Name	4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde	[5]

Synthesis and Purification: A Validated Protocol

The preparation of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** is reliably achieved through the selective oxidation of the corresponding primary alcohol. This method is advantageous as it employs a mild oxidant, preserving the sensitive pyrazole core and the bromo-substituent.


Expertise in Action: The Choice of Oxidant

The selection of activated manganese(IV) oxide (MnO_2) is a deliberate and strategic choice. MnO_2 is a chemoselective oxidant renowned for its ability to convert allylic and benzylic alcohols to their corresponding aldehydes with high fidelity. In this context, the alcohol is adjacent to the pyrazole ring, conferring sufficient activation for the oxidation to proceed efficiently at room temperature. This avoids the harsh conditions or over-oxidation to a carboxylic acid that might occur with stronger agents like potassium permanganate or chromic acid, thus ensuring a clean, high-yielding transformation.^[7]

Detailed Experimental Protocol: Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Source: Adapted from Legrand, B. et al., RSC Advances, 2021.^[7]

- **Reaction Setup:** To a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq, e.g., 4.14 g, 21.6 mmol) in dichloromethane (DCM, ~6 mL per gram of substrate), add activated manganese(IV) oxide (10.0 eq, e.g., 18.8 g, 216 mmol).
- **Execution:** Stir the resulting suspension vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Isolation:** Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter pad thoroughly with additional DCM to ensure complete recovery of the product.
- **Purification:** Combine the filtrates and concentrate them under reduced pressure. The resulting crude product is often of sufficient purity (>95%) for subsequent steps.^[7] If further purification is required, silica gel chromatography can be employed.

[Click to download full resolution via product page](#)

Synthesis workflow for **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**.

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides a self-validating spectroscopic signature for the title compound.

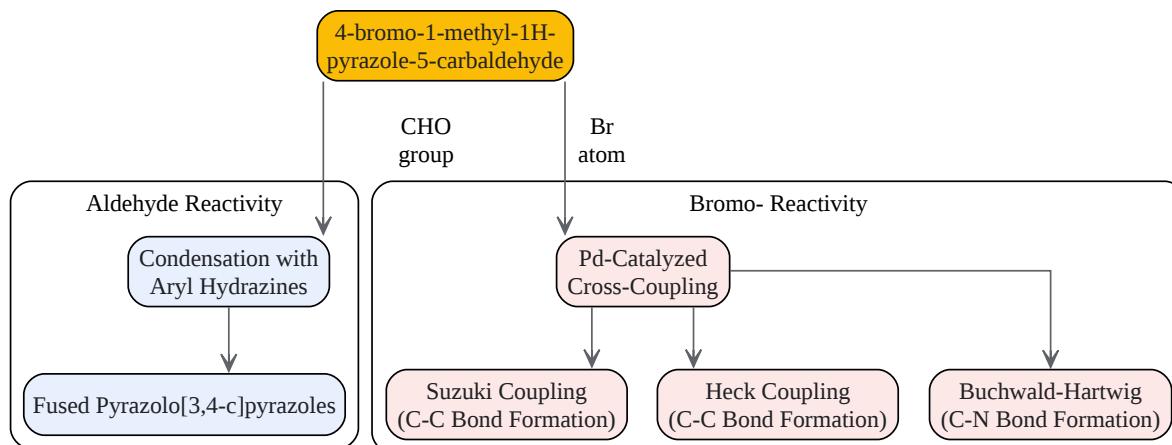
Technique	Data Interpretation
¹ H NMR	(400 MHz, CDCl ₃): δ 9.78 (s, 1H, -CHO), 7.97 (s, 1H, Pyrazole C ³ -H), 3.94 (s, 3H, N-CH ₃). ^[7] The singlet at 9.78 ppm is characteristic of an aldehyde proton, while the signal at 7.97 ppm confirms the sole proton on the pyrazole ring. The singlet at 3.94 ppm corresponds to the N-methyl group.
¹³ C NMR	(101 MHz, CDCl ₃): δ 183.4 (C=O), 141.0 (CH), 121.7 (C), 119.7 (C), 37.6 (N-CH ₃). ^[7] The downfield signal at 183.4 ppm confirms the aldehyde carbonyl carbon. The remaining signals correspond to the pyrazole ring carbons and the N-methyl carbon.
HRMS (ESI)	[M+H] ⁺ calculated for C ₅ H ₆ ⁷⁹ BrN ₂ O ⁺ : 188.9658; found: 188.9653. ^[7] This high-resolution mass spectrometry data provides unequivocal confirmation of the compound's elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** lies in its ability to undergo a variety of transformations at its two distinct functional groups. This dual reactivity makes it a versatile platform for building molecular complexity.

A. Transformations of the Aldehyde Group

The aldehyde is a gateway to numerous functionalities. It readily participates in condensation reactions, most notably with hydrazines, to construct fused heterocyclic systems. This is a powerful strategy for accessing novel chemical space in drug discovery programs.


Source: Adapted from Legrand, B. et al., RSC Advances, 2021.^[7]

- Condensation: To a solution of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** (1.0 eq) in ethanol, add the desired arylhydrazine (1.1 eq) and a few drops of glacial acetic acid (as a catalyst).
- Cyclization: Reflux the mixture for 18 hours.
- Isolation: After cooling, concentrate the reaction mixture under reduced pressure to yield the crude fused bipyrazole product, which can then be purified by chromatography.

B. Transformations of the Bromo-Substituent

The bromine atom at the C4 position is ideally suited for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl, heteroaryl, or alkyl groups, a fundamental tactic in medicinal chemistry for modulating a compound's pharmacological properties.[3]

- Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

[Click to download full resolution via product page](#)

Key reaction pathways for **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[3]

- Pharmaceuticals: It is a documented building block in the synthesis of kinase inhibitors, a critical class of drugs for cancer therapy. The pyrazole core can act as a hinge-binding motif, while the substituents introduced via the aldehyde and bromo-positions explore the solvent-front and deep pockets of the ATP-binding site.[3]
- Agrochemicals: The pyrazole scaffold is also prevalent in modern fungicides and insecticides. This intermediate allows for the rapid generation of libraries of novel compounds for screening and development of new active ingredients with targeted activity.[3]

Safe Handling and Storage

Ensuring chemical integrity and laboratory safety is non-negotiable.

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.[8]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as the compound can be air-sensitive.[3][4] Keep in a cool, dry place away from incompatible materials.[8]
- Safety: While specific toxicity data is limited, compounds of this class should be treated as potential skin, eye, and respiratory tract irritants.[9]

Conclusion

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined synthesis, characterized properties, and predictable, orthogonal reactivity provide researchers in drug discovery and materials science

with a reliable and versatile platform. The ability to readily construct complex pyrazole-containing scaffolds underscores its enduring value in the pursuit of novel, biologically active agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde [myskinrecipes.com]
- 4. Page loading... [guidechem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112656#4-bromo-1-methyl-1h-pyrazole-5-carbaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com